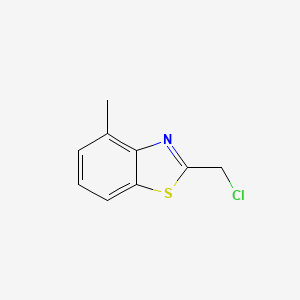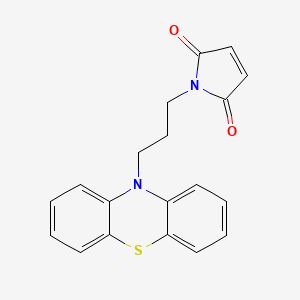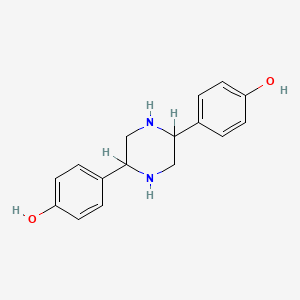
4,4'-(Piperazine-2, 5-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4’-(Piperazine-2, 5-diyl)diphenol” is an organic compound with the molecular formula C16H18N2O2 . It is also known by other names such as “2,5-BIS(4-HYDROXYPHENYL)PIPERAZINE DIHYDROCHLORIDE” and "4-[5-(4-hydroxyphenyl)piperazin-2-yl]phenol" .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “4,4’-(Piperazine-2, 5-diyl)diphenol” consists of a six-membered ring containing two opposing nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C16H18N2O2/c19-13-5-1-11 (2-6-13)15-9-18-16 (10-17-15)12-3-7-14 (20)8-4-12/h1-8,15-20H,9-10H2 .
Physical And Chemical Properties Analysis
The molecular weight of “4,4’-(Piperazine-2, 5-diyl)diphenol” is 270.33 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 64.5 Ų .
Applications De Recherche Scientifique
Synthesis and Biological Applications
A study by Geronikaki et al. (2003) explored the synthesis of 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine and of 4-N-methyl piperazine, evaluating their anti-inflammatory and antioxidant activities. The structural characteristics of these compounds were found to influence both activities significantly (Geronikaki et al., 2003).
Coordination Polymers and Luminescent Materials
Farnum et al. (2011) conducted hydrothermal synthesis to create cadmium and zinc diphenate coordination polymers with pyridyl-piperazine type ligands. These polymers showcased various topologies and luminescent properties, making them potential candidates for applications in material science and luminescent materials (Farnum et al., 2011).
Structural and Conformational Analysis
Almarhoon et al. (2021) synthesized 2,2′-(6-(piperidin-1-yl)-1,3,5-triazine-2,4-diyl)bis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))diphenol 4 and conducted a detailed X-ray structure, conformational analysis, and DFT studies. The research offered insights into the compound's stability, facilitated by intermolecular contacts, and highlighted the compound's potential in various chemical and material science applications (Almarhoon et al., 2021).
Antimicrobial and Antifungal Activities
Xu et al. (2016) designed and synthesized novel 1,5-Diphenyl-2-penten-1-one analogues with a piperazine moiety, based on a natural product lead. These compounds were evaluated for anti-plant pathogenic fungi activities and insecticidal activities, indicating their potential in agricultural and pharmaceutical applications (Xu et al., 2016).
Supramolecular Chemistry
Naseer et al. (2014) applied the Suzuki-Miyaura cross-coupling reaction for the synthesis of functionalized dinucleophilic fragments, including 4,4’- [6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenol. This study opened avenues for constructing large functional hetero-atom bridged macrocycles, illustrating the compound's versatility in supramolecular chemistry and potential medicinal applications (Naseer et al., 2014).
Mécanisme D'action
Target of Action
Mode of Action
It’s known that the compound exhibits a strong adsorption affinity due to several specific nonhydrophobic mechanisms, including hydrogen bonding, electrostatic attraction, and the micropore-filling effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-(Piperazine-2, 5-diyl)diphenol. For instance, the observed pH-dependent adsorption supports the hypothesized mechanisms of action . Solution ionic strength and dissolved humic acid were found to have little observed effect .
Propriétés
IUPAC Name |
4-[5-(4-hydroxyphenyl)piperazin-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-13-5-1-11(2-6-13)15-9-18-16(10-17-15)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBMXVCCCEYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Piperazine-2, 5-diyl)diphenol | |
CAS RN |
93019-46-6 |
Source


|
| Record name | 4,4'-(Piperazine-2, 5-diyl)diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093019466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(PIPERAZINE-2, 5-DIYL)DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0VE85E2T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
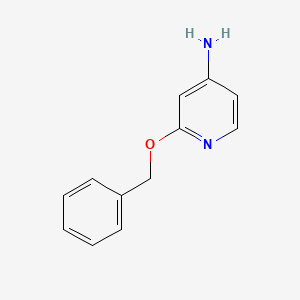

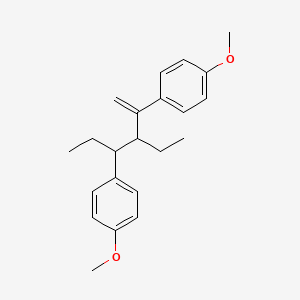

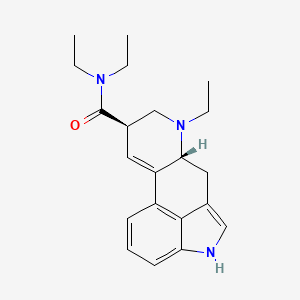
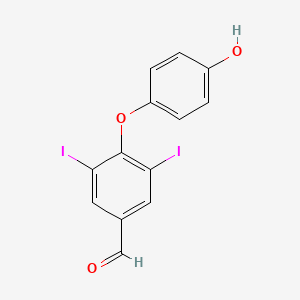
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
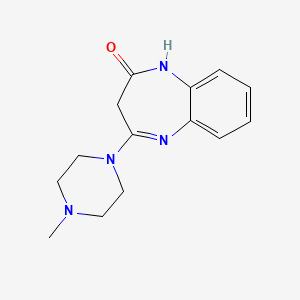
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
